molecular formula C16H16O2 B12592903 3-(9H-Xanthen-9-YL)propan-1-OL CAS No. 648928-44-3

3-(9H-Xanthen-9-YL)propan-1-OL

Cat. No.: B12592903
CAS No.: 648928-44-3
M. Wt: 240.30 g/mol
InChI Key: LLJPQOXIZDQLIP-UHFFFAOYSA-N
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Description

3-(9H-Xanthen-9-YL)propan-1-OL is a chemical compound that belongs to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse biological activities and applications in various fields. The structure of this compound consists of a xanthene core attached to a propanol group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Xanthen-9-YL)propan-1-OL typically involves the reaction of xanthene derivatives with propanol under specific conditions. One common method is the refluxing of xanthene with 1,2,4-trichlorobenzene in the presence of a catalytic amount of iodine, followed by demethylation with boron tribromide . This method yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Xanthen-9-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The xanthene core can be reduced under specific conditions to form dihydroxanthene derivatives.

    Substitution: The aromatic rings in the xanthene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of xanthone derivatives.

    Reduction: Formation of dihydroxanthene derivatives.

    Substitution: Formation of halogenated or nitrated xanthene derivatives.

Scientific Research Applications

3-(9H-Xanthen-9-YL)propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-Xanthen-9-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The xanthene core can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Xanthone: A parent compound with a similar xanthene core but lacking the propanol group.

    Dihydroxanthene: A reduced form of xanthene with additional hydroxyl groups.

    Halogenated Xanthenes: Xanthenes substituted with halogen atoms.

Uniqueness

3-(9H-Xanthen-9-YL)propan-1-OL is unique due to its combination of a xanthene core and a propanol group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

648928-44-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-(9H-xanthen-9-yl)propan-1-ol

InChI

InChI=1S/C16H16O2/c17-11-5-8-12-13-6-1-3-9-15(13)18-16-10-4-2-7-14(12)16/h1-4,6-7,9-10,12,17H,5,8,11H2

InChI Key

LLJPQOXIZDQLIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCCO

Origin of Product

United States

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